1-(3-chloro-4-methoxyphenyl)-4-[(2-fluorophenyl)methyl]-1,2,3,4-tetrahydropyrazine-2,3-dione
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Description
1-(3-chloro-4-methoxyphenyl)-4-[(2-fluorophenyl)methyl]-1,2,3,4-tetrahydropyrazine-2,3-dione is a useful research compound. Its molecular formula is C18H14ClFN2O3 and its molecular weight is 360.77. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Photophysical Properties
The synthesis and study of pyrazine-based push-pull chromophores, including compounds structurally related to 1-(3-Chloro-4-methoxyphenyl)-4-[(2-fluorophenyl)methyl]pyrazine-2,3-dione, reveal their potential in photophysical applications. These chromophores, developed through Knoevenagel condensation and palladium-catalyzed cross-coupling reactions, exhibit strong emission solvatochromism indicative of intramolecular charge transfer (ICT) capabilities. This suggests their utility in fluorescent probes and organic electronics due to their highly polar emitting state and the tunability of their optical properties (Hoffert et al., 2017).
Potential in Medicinal Chemistry
The design and synthesis of fluorinated pyrazoles, closely related to the chemical structure , underscore the importance of such compounds in medicinal chemistry. These molecules serve as versatile building blocks, enabling the development of new therapeutic agents due to their structural diversity and functional group compatibility. The synthesis approach for 3-amino-4-fluoropyrazoles illustrates the strategic introduction of fluorine atoms to enhance the pharmacokinetic properties of potential drug candidates, offering a pathway for the creation of novel treatments (Surmont et al., 2011).
Antimicrobial and Anti-inflammatory Agents
Research into novel pyrazole, isoxazole, and benzodiazepine derivatives bearing an aryl sulfonate moiety demonstrates the antimicrobial and anti-inflammatory potential of compounds with a core structure similar to 1-(3-Chloro-4-methoxyphenyl)-4-[(2-fluorophenyl)methyl]pyrazine-2,3-dione. These studies provide a foundation for the development of new therapeutic agents targeting bacterial infections and inflammation, highlighting the broader applicability of such chemical frameworks in addressing various health conditions (Kendre et al., 2015).
Properties
IUPAC Name |
1-(3-chloro-4-methoxyphenyl)-4-[(2-fluorophenyl)methyl]pyrazine-2,3-dione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClFN2O3/c1-25-16-7-6-13(10-14(16)19)22-9-8-21(17(23)18(22)24)11-12-4-2-3-5-15(12)20/h2-10H,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGRHWRCYTIYNDL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)N2C=CN(C(=O)C2=O)CC3=CC=CC=C3F)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClFN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.